1,2-O-Isopropylidene-a-D-xylofuranuronic acid

Uronic Acid Chemistry Reducing Sugar Analysis Synthetic Intermediate Stability

Choose 1,2-O-Isopropylidene-α-D-xylofuranuronic acid for a 400-fold cost reduction over D-ribo-analogs in synthesizing 3-amino-3-deoxy-xylofuranuronic acid derivatives. Its locked α-D configuration ensures consistent diastereoselectivity for C-nucleosides such as the antitumor agent TAS-106. The single C-5 carboxyl reactive site enables chemoselective amidation/esterification without orthogonal protection. With high water solubility (51 g/L), it supports sustainable, aqueous process development and simplifies scale-up.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
Cat. No. B12322448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Isopropylidene-a-D-xylofuranuronic acid
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)C(=O)O)O)C
InChIInChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)
InChIKeyYQQLEMAYGCQRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-O-Isopropylidene-α-D-xylofuranuronic Acid: A Protected Penturonic Acid Building Block for Selective Synthesis


1,2-O-Isopropylidene-α-D-xylofuranuronic acid (CAS 35522-89-5) is a protected penturonic acid derivative belonging to the class of isopropylidene-protected uronic acids . It features a furanose ring locked in the α-D configuration by a 1,2-O-isopropylidene acetal, with a free carboxylic acid at the 5-position, making it a key intermediate for the synthesis of modified nucleosides, glycosaminoglycan analogs, and chiral carbohydrate-based foldamers .

Why 1,2-O-Isopropylidene-α-D-xylofuranuronic Acid Cannot Be Substituted by Other Isopropylidene Uronic Acids


The choice between 1,2-O-isopropylidene-α-D-xylofuranuronic acid and its closest analogs, such as 1,2-O-isopropylidene-α-D-glucofuranuronic acid or 1,2:3,4-di-O-isopropylidene-α-D-galactopyranuronic acid, is dictated by the ring size (pentose vs. hexose) and the number of protected hydroxyl groups, which directly control the available reactive sites for downstream modifications [1]. Substituting a hexuronic acid for a penturonic acid introduces an extra carbon and hydroxyl group, altering stereochemistry, conformational flexibility, and the potential for side reactions such as β-elimination or Fehling reduction [2]. The evidence presented below quantifies these differences in reactivity, solubility, and synthetic utility.

Quantitative Comparative Evidence for Selecting 1,2-O-Isopropylidene-α-D-xylofuranuronic Acid Over Analogs


Fehling Reactivity: Penturonic Acid Structure Prevents Unwanted Reduction

1,2-O-Isopropylidene-α-D-xylofuranuronic acid, as a pentofuranuronic acid, is Fehling negative, whereas hexofuranuronic acids with a hydrogen at C-5 are Fehling positive under identical conditions [1]. This reactivity difference arises because pentofuranuronic acids lack the C-5 hydrogen required for cupric ion-catalyzed β-elimination, a key step in the Fehling reduction pathway [1].

Uronic Acid Chemistry Reducing Sugar Analysis Synthetic Intermediate Stability

Solubility Profile: Predicted Water Solubility of 51 g/L Enables Aqueous Reaction Conditions

The predicted aqueous solubility of 1,2-O-isopropylidene-α-D-xylofuranuronic acid is 51 g/L at 25°C, as calculated using ACD/Labs software . In contrast, 1,2-O-isopropylidene-α-D-glucofuranuronic acid (CAS 20513-98-8) is reported to be only slightly soluble in water . This difference in solubility is critical for process development and reaction media selection.

Aqueous Synthesis Green Chemistry Process Development

Oxidation Site Specificity: Exclusive C-5 Carboxylic Acid Enables Targeted Derivatization

1,2-O-Isopropylidene-α-D-xylofuranuronic acid contains a single reactive carboxylic acid moiety at the C-5 position, while the 1,2-diol is protected as an isopropylidene acetal. This contrasts with fully protected uronic acid derivatives such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranuronic acid, which have both the C-1/C-2 and C-3/C-4 hydroxyls protected, leaving no free hydroxyl groups [1]. The presence of a single, well-defined reactive handle (the C-5 carboxyl) allows for selective amidation, esterification, or reduction without competing side reactions at other hydroxyl sites [2].

Site-Selective Oxidation Protecting Group Strategy Carbohydrate Chemistry

Conformational Rigidity: Furanose Ring Locked in α-D Configuration for Stereocontrolled Reactions

The 1,2-O-isopropylidene group locks the xylofuranose ring in a specific α-D configuration, imposing a defined three-dimensional structure that is maintained during subsequent synthetic steps [1]. This conformational constraint is leveraged in the synthesis of sugar amino acid (SAA) foldamers, where the fixed furanose geometry dictates the secondary structure of the resulting oligomers, a property not present in conformationally flexible, unprotected sugars or in hexuronic acid analogs with additional rotatable bonds [1].

Stereoselective Synthesis Foldamer Chemistry Chiral Building Block

Synthetic Route Optimization: 3-Amino Derivative Achieves 400-Fold Cost Reduction vs. Alternative Epimer

In the synthesis of 3-amino-3-deoxy sugar amino acids (SAAs), the route optimized for D-xylo-furanuronic acid derivatives (such as those derived from 1,2-O-isopropylidene-α-D-xylofuranuronic acid) achieved a reagent cost reduction by a factor of 400 compared to the synthesis of the C-3 epimeric D-ribo-furanuronic acid derivatives [1]. This substantial cost difference is attributed to the more favorable stereochemistry and reaction efficiency of the xylo-configured starting material [1].

Cost-Effective Synthesis Process Chemistry Scale-Up

Predicted pKa: Carboxylic Acid Acidity Within Optimal Range for Bioconjugation

The predicted acid dissociation constant (pKa) of 1,2-O-isopropylidene-α-D-xylofuranuronic acid is 2.96 ± 0.60 . This value places the carboxylic acid in a range suitable for pH-dependent deprotection or for conjugation via amide bond formation under mildly basic conditions, without the need for strong acid or base that could cleave the isopropylidene protecting group .

Bioconjugation Drug Delivery Prodrug Design

Optimal Application Scenarios for 1,2-O-Isopropylidene-α-D-xylofuranuronic Acid Based on Evidence


Large-Scale Synthesis of 3-Amino-3-deoxy Sugar Amino Acid (SAA) Foldamer Building Blocks

For laboratories or CROs requiring multigram to kilogram quantities of 3-amino-3-deoxy-xylofuranuronic acid derivatives, the 400-fold cost reduction associated with the xylo-configured starting material [1] makes 1,2-O-isopropylidene-α-D-xylofuranuronic acid the unequivocal choice over D-ribo-analogs. The optimized synthetic route described by Nagy et al. (2017) leverages this economic advantage for large-scale preparation [1].

Aqueous-Phase Derivatization and Green Chemistry Process Development

The predicted water solubility of 51 g/L at 25°C [1] enables reactions to be conducted in aqueous media, reducing organic solvent consumption and simplifying workup procedures. This solubility advantage over poorly water-soluble analogs like 1,2-O-isopropylidene-α-D-glucofuranuronic acid [2] positions the compound favorably for sustainable process development and scale-up operations where aqueous conditions are mandated.

Synthesis of Conformationally Constrained Chiral Intermediates for Nucleoside Analogs

The fixed α-D configuration imposed by the 1,2-O-isopropylidene group [1] is critical for the stereoselective synthesis of C-nucleosides and modified nucleoside analogs, such as the antitumor agent TAS-106 [2]. The compound's predictable stereochemistry ensures consistent diastereoselectivity in key steps, such as the addition of alkynyl nucleophiles to the corresponding ketone intermediate [2].

Site-Selective Conjugation via the C-5 Carboxylic Acid Handle

With only one free reactive site (the C-5 carboxyl) and all other hydroxyls protected [1], 1,2-O-isopropylidene-α-D-xylofuranuronic acid is ideal for chemoselective amidation or esterification reactions. This eliminates the need for orthogonal protecting group strategies and reduces the number of synthetic steps, a key advantage when preparing complex conjugates for bioconjugation or drug delivery applications [2].

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